1-Acetylethylenediamine
Description
Ethylenediamine (1,2-ethanediamine, EDA) is a foundational compound in organic and industrial chemistry, characterized by its two primary amine groups. It serves as a precursor for numerous derivatives, including alkyl-substituted and acetylated variants. Ethylenediamine derivatives are pivotal in pharmaceuticals, agrochemicals, and material science due to their versatile reactivity and structural adaptability .
Properties
Molecular Formula |
C4H10N2O |
|---|---|
Molecular Weight |
102.14 g/mol |
IUPAC Name |
3,4-diaminobutan-2-one |
InChI |
InChI=1S/C4H10N2O/c1-3(7)4(6)2-5/h4H,2,5-6H2,1H3 |
InChI Key |
HPYKHRGGYKDQIV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(CN)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds are structurally related to ethylenediamine, differing in substituents or functional groups. Key comparisons are drawn from molecular properties, applications, and safety profiles.
Ethylenediamine (EDA)
- Chemical Formula : C₂H₈N₂
- Molecular Weight : 60.1 g/mol
- Properties : Colorless liquid with an ammonia-like odor; highly soluble in water and polar solvents .
- Applications :
- Safety : Corrosive; requires solvent-resistant gloves (e.g., Neoprene) and adequate ventilation .
N,N-Dimethylethylenediamine (DMEDA)
- Chemical Formula : C₄H₁₂N₂
- Molecular Weight : 88.15 g/mol
- Properties : Volatile liquid with a strong amine odor; soluble in alcohol and ether .
- Applications :
- Safety : Less volatile than EDA but still irritant; requires similar protective measures .
Ethylenediamine Diacetate
- Chemical Formula : C₆H₁₆N₂O₄
- Molecular Weight : 180.2 g/mol
- Properties : Solid or liquid salt form; improved stability compared to EDA .
- Applications :
- Safety : Lower volatility reduces inhalation risk; still necessitates handling precautions .
N-Methylethylenediamine
- Chemical Formula : C₃H₁₀N₂
- Molecular Weight : 74.12 g/mol (estimated)
- Properties : Moderate solubility in water; used in asymmetric catalysis .
- Applications :
Data Tables
Table 1: Molecular and Physical Properties
Research Findings
- Substituent Effects: Alkyl Groups (e.g., DMEDA): Increase hydrophobicity and reduce water solubility, enhancing utility in non-polar reaction media . Acetylated Derivatives (e.g., Diacetate): Improved stability and reduced volatility, making them safer for industrial handling . Methyl/Amino Modifications: Alter electronic properties, enabling applications in asymmetric synthesis and catalysis .
Safety Trends :
Q & A
Q. Basic Research Focus
- Personal Protective Equipment (PPE) : Wear nitrile or butyl rubber gloves (0.7 mm thickness), tight-fitting safety goggles, and lab coats to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods or closed systems to avoid inhalation; install safety showers/eye wash stations .
- Storage : Keep in airtight containers away from oxidizers and moisture at 2–8°C .
How can researchers resolve discrepancies in stability data for this compound across varying pH and temperature conditions?
Q. Advanced Research Focus
- Method Comparison : Replicate studies using identical buffer systems (e.g., phosphate vs. Tris buffers) and temperature controls (±0.1°C). Discrepancies may arise from buffer-specific catalytic effects .
- Analytical Consistency : Standardize HPLC protocols (column type, flow rate) to minimize variability. Use accelerated stability testing (40°C/75% RH) to model degradation pathways .
- Statistical Analysis : Apply ANOVA to identify significant outliers and assess inter-lab variability .
What experimental designs are optimal for studying this compound’s coordination chemistry with transition metals?
Q. Advanced Research Focus
- Ligand-Metal Binding Assays : Use UV-Vis spectroscopy to monitor complex formation (e.g., λmax shifts for Cu²⁺ complexes) .
- Stoichiometry Determination : Conduct Job’s plot analysis under inert atmospheres to prevent oxidation .
- Computational Modeling : Pair experimental data with DFT calculations (e.g., Gaussian 09) to predict binding constants and geometries .
How should researchers validate analytical methods for quantifying this compound in complex matrices?
Q. Advanced Research Focus
- Calibration Standards : Prepare matrix-matched standards (e.g., spiked serum or environmental samples) to account for interference .
- Validation Parameters :
What strategies mitigate contradictions in toxicity data for this compound across in vitro and in vivo studies?
Q. Advanced Research Focus
- Model Alignment : Use human cell lines (e.g., HepG2) and rodent models under identical exposure durations and concentrations .
- Metabolite Profiling : Compare metabolic pathways using LC-MS to identify species-specific detoxification mechanisms .
- Dose-Response Analysis : Apply Hill equation modeling to differentiate threshold effects from linear trends .
How can researchers design experiments to assess this compound’s reactivity in nucleophilic acyl substitution reactions?
Q. Advanced Research Focus
- Kinetic Studies : Use stopped-flow spectroscopy to measure reaction rates with varying nucleophiles (e.g., amines, thiols) .
- Solvent Effects : Test reactivity in polar aprotic (e.g., DMF) vs. protic solvents (e.g., ethanol) to isolate dielectric contributions .
- Isotopic Labeling : Incorporate ¹³C-labeled acetyl groups to track substitution sites via NMR .
What methodologies are recommended for evaluating the environmental persistence of this compound?
Q. Advanced Research Focus
- Biodegradation Assays : Use OECD 301F (manometric respirometry) to measure microbial degradation rates in soil/water .
- Photolysis Studies : Exclude solutions to UV light (254 nm) and monitor degradation via LC-MS .
- Ecotoxicology : Conduct Daphnia magna acute toxicity tests (48h EC₅₀) to assess aquatic impact .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
